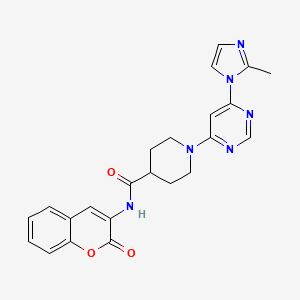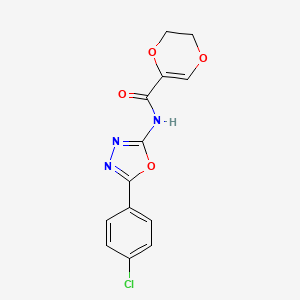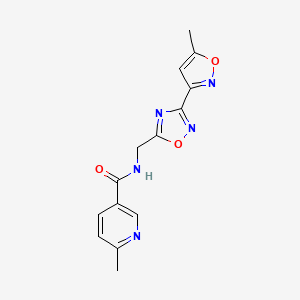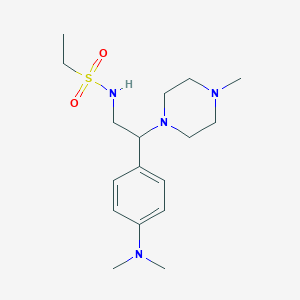![molecular formula C11H10F3NO2 B2487807 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1517344-87-4](/img/structure/B2487807.png)
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with trifluoromethyl groups, typically involves C-C bond-forming reactions. A notable method does not require environmentally harmful AlCl₃ or moisture-sensitive acid chloride, suggesting a greener synthesis approach for these compounds. This method has been applied to create anti-cancer agents, highlighting its significance in medicinal chemistry (Rajitha et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class, such as 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, is characterized by detailed X-ray diffraction studies. These studies reveal their crystalline structure and the interactions that stabilize these molecules, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding their chemical behavior and reactivity.
Chemical Reactions and Properties
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives undergo various chemical reactions, including those that lead to the synthesis of antimicrobial agents. For example, the Smiles rearrangement has been employed to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives with antimicrobial activity, indicating the versatility and reactivity of these compounds (Fang et al., 2011).
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Antitumor Activities 1,2,3-Triazines, including derivatives like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, demonstrate a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their simple synthesis process, combined with their efficiency, makes them promising scaffolds for antitumor compound development (Cascioferro et al., 2017).
Chemical Reactivity and Synthesis
Reactions with C- and N-Nucleophiles The chemistry of arylmethylidene derivatives, including compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, is complex and versatile. These compounds react with various nucleophilic agents to produce a wide range of compounds, such as amides, pyrrolones, benzofurans, and oxazines. The reaction pathways are influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions (Kamneva et al., 2018).
Environmental and Health Aspects
PFAS Alternatives and Health Risks In the context of environmental safety, compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are being considered as alternatives to per- and polyfluoroalkyl substances (PFASs). However, novel fluorinated alternatives exhibit systemic multiple organ toxicities and are potentially as toxic or even more toxic than the legacy PFASs. This necessitates comprehensive toxicological studies to confirm their long-term usability (Wang et al., 2019).
Plant Defence and Antimicrobial Activities
Benzoxazinoids as Plant Defence Metabolites Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants, like the Poaceae family. These compounds serve as defence against biological threats. The 1,4-benzoxazin-3-one backbone, akin to structures like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has been identified as a potential scaffold for designing new antimicrobial compounds, demonstrating significant activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQIRCTCZFWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
1517344-87-4 |
Source


|
| Record name | 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)